molecular formula C18H19N7O B12172286 [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B12172286
M. Wt: 349.4 g/mol
InChI Key: HPHQYSOINMLOMX-UHFFFAOYSA-N
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Description

[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a tetrazole ring, a phenyl group, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the piperazine derivative. The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles under acidic conditions. The piperazine derivative can be prepared through the reaction of pyridine with piperazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or sodium methoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The piperazine and pyridine rings can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
  • [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-3-yl)piperazin-1-yl]methanone
  • [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-4-yl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

[2-(5-methyltetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H19N7O/c1-14-20-21-22-25(14)16-7-3-2-6-15(16)18(26)24-12-10-23(11-13-24)17-8-4-5-9-19-17/h2-9H,10-13H2,1H3

InChI Key

HPHQYSOINMLOMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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